REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][CH:7]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[CH2:6][CH2:5]1)(=O)C>CO.[OH-].[Na+]>[Cl:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][O:10][CH:7]2[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]2)=[CH:13][CH:14]=1 |f:2.3|
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Name
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1-acetyl-4-{[(4-chlorophenyl)methyl]oxy}piperidine
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)N1CCC(CC1)OCC1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
methanol was removed
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Type
|
EXTRACTION
|
Details
|
the remaining solution was extracted with petroleum ether (40-60, 3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)COC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |